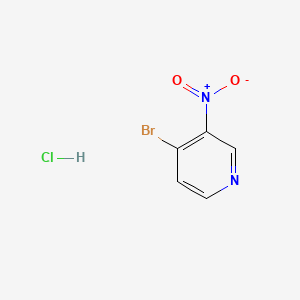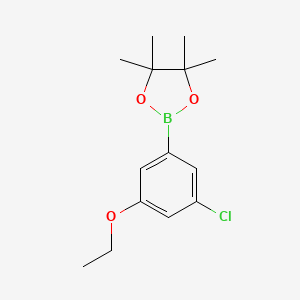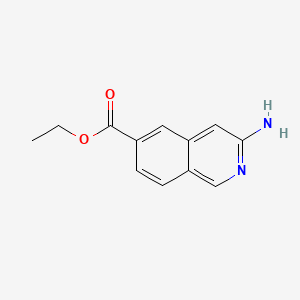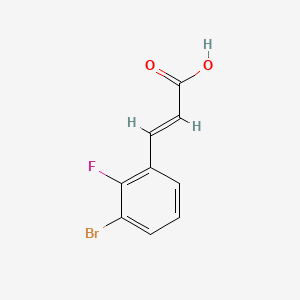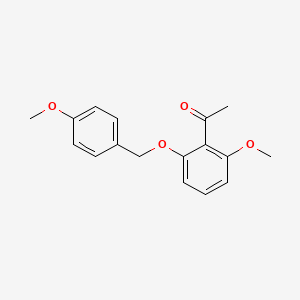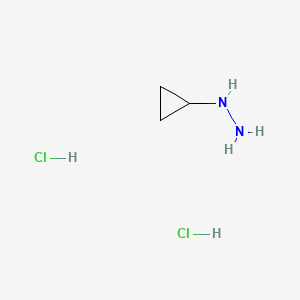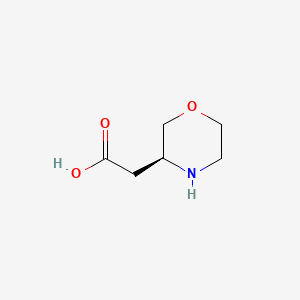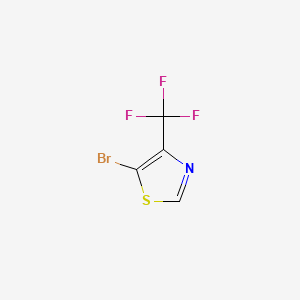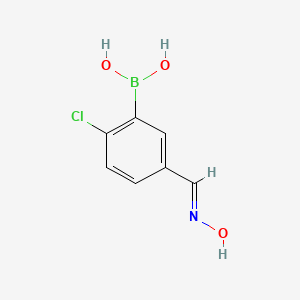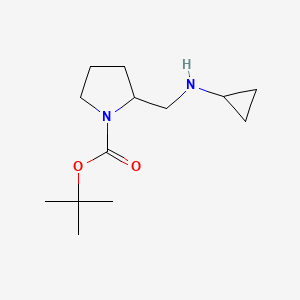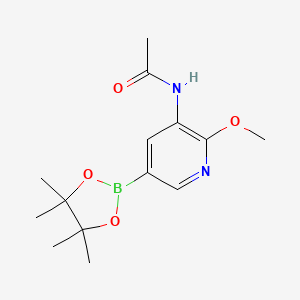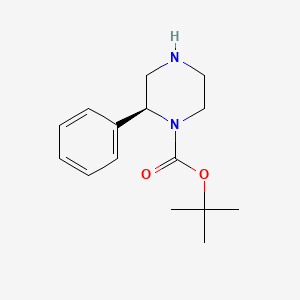
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a phenyl group and a tert-butyl carbamate group
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of targets, including receptors and enzymes, depending on their specific structure and functional groups .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as receptor modulation or enzyme inhibition . The specific interactions would depend on the structural characteristics of the compound and the nature of its target.
Pharmacokinetics
Piperazine derivatives are generally known for their favorable pharmacokinetic properties, which can be attributed to the basic and hydrophilic nature of the piperazine moiety .
Biochemical Analysis
Biochemical Properties
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of certain enzymes by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and cell signaling pathways over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, which may have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The distribution of this compound can affect its localization and activity, influencing its overall biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of this compound can impact its activity and function, particularly in the context of enzyme inhibition and cell signaling modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate typically involves the reaction of (S)-2-phenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives of the phenyl group.
Reduction: Primary amines from the reduction of the carbamate group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler analogue with a phenyl group attached to a piperazine ring.
Benzylpiperazine: A compound with a benzyl group attached to a piperazine ring, known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: A derivative with a chlorophenyl group, used in various pharmacological studies.
Uniqueness
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is unique due to the presence of the tert-butyl carbamate group, which enhances its stability and modifies its pharmacokinetic properties. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2S)-2-phenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOURBIBCQYVCC-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
